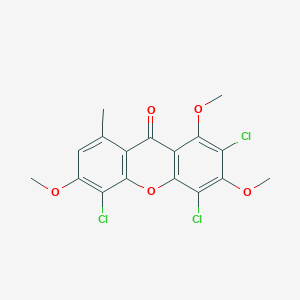
1,3,6-tri-O-methylarthothelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-tri-O-methylarthothelin is a member of xanthones.
Applications De Recherche Scientifique
Pharmacological Applications
-
Antimicrobial Activity :
- Research has indicated that xanthones, including 1,3,6-tri-O-methylarthothelin, exhibit significant antimicrobial properties. In one study, various xanthones were tested against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting their growth . This suggests potential applications in developing new antibacterial agents, especially against antibiotic-resistant strains.
-
Antiviral Properties :
- The compound has been investigated for its antiviral effects. A study screening natural compounds against human coronaviruses found that certain lichen-derived compounds demonstrated activity against HCoV-229E, a model for studying coronaviruses . Although this compound was not specifically mentioned in this context, its structural similarities to other active compounds suggest it could warrant further investigation.
-
Antioxidant Effects :
- Xanthones are known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage and various diseases . The antioxidant capacity of this compound could be explored in the context of neurodegenerative diseases and aging.
Biochemical Research
- Chemical Reactivity Studies :
- Natural Product Chemistry :
Environmental Applications
- Bioremediation Potential :
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C17H13Cl3O5 |
|---|---|
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
2,4,5-trichloro-1,3,6-trimethoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C17H13Cl3O5/c1-6-5-7(22-2)10(18)15-8(6)13(21)9-14(23-3)11(19)17(24-4)12(20)16(9)25-15/h5H,1-4H3 |
Clé InChI |
WIWXESWGHSIZFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C(=C3OC)Cl)OC)Cl)Cl)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















